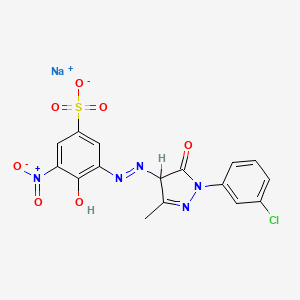

Sodium 3-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-hydroxy-5-nitrobenzenesulphonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Natrium-3-((1-(3-Chlorphenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-hydroxy-5-nitrobenzolsulfonat: ist eine komplexe organische Verbindung, die zur Klasse der Azofarbstoffe gehört. Diese Verbindungen zeichnen sich durch das Vorhandensein einer Azogruppe (-N=N-) aus, die mit aromatischen Ringen verbunden ist. Diese spezifische Verbindung zeichnet sich durch ihre leuchtende Farbe aus und wird in verschiedenen Anwendungen eingesetzt, darunter die biologische Färbung und als pH-Indikator.

Herstellungsmethoden

Synthetische Routen und Reaktionsbedingungen

Die Synthese von Natrium-3-((1-(3-Chlorphenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-hydroxy-5-nitrobenzolsulfonat erfolgt typischerweise in einem mehrstufigen Verfahren:

Bildung des Pyrazolrings: Dieser Schritt beinhaltet die Reaktion eines geeigneten Chalkons mit p-Hydrazinobenzolsulfonamidhydrochlorid in Ethanol in Gegenwart von Eisessig.

Azokupplung: Das Pyrazolderivat wird dann einer Azokupplung mit 4-Hydroxy-5-nitrobenzolsulfonsäure in einem alkalischen Medium unterzogen, um die endgültige Azofarbstoffverbindung zu bilden.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung folgt ähnlichen Syntheserouten, jedoch in größerem Maßstab. Der Prozess beinhaltet:

Massensynthese von Zwischenprodukten: Große Mengen an Chalkon und p-Hydrazinobenzolsulfonamidhydrochlorid werden synthetisiert und gelagert.

Durchflussreaktoren: Diese Reaktoren werden verwendet, um konstante Reaktionsbedingungen aufrechtzuerhalten und die Ausbeute zu verbessern.

Reinigung: Das Endprodukt wird mithilfe von Kristallisations- und Filtrationstechniken gereinigt, um eine hohe Reinheit und Qualität zu gewährleisten.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 3-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-hydroxy-5-nitrobenzenesulphonate typically involves a multi-step process:

Formation of the pyrazole ring: This step involves the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid.

Azo coupling reaction: The pyrazole derivative is then subjected to an azo coupling reaction with 4-hydroxy-5-nitrobenzenesulphonic acid in an alkaline medium to form the final azo dye compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk synthesis of intermediates: Large quantities of chalcone and p-hydrazinobenzenesulfonamide hydrochloride are synthesized and stored.

Continuous flow reactors: These reactors are used to maintain consistent reaction conditions and improve yield.

Purification: The final product is purified using crystallization and filtration techniques to ensure high purity and quality.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Azogruppe, was zur Bildung von Nitrosoderivaten führt.

Reduktion: Die Reduktion der Azogruppe kann zu Amin-Derivaten führen.

Substitution: Die aromatischen Ringe in der Verbindung können elektrophile Substitutionsreaktionen eingehen, wie z. B. Nitrierung und Sulfonierung.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat oder Wasserstoffperoxid unter sauren Bedingungen.

Reduktion: Natriumdithionit oder Zink unter sauren Bedingungen.

Substitution: Konzentrierte Schwefelsäure zur Sulfonierung und Salpetersäure zur Nitrierung.

Hauptprodukte

Oxidation: Nitrosoderivate.

Reduktion: Amin-Derivate.

Substitution: Nitro- und Sulfonsäurederivate.

Wissenschaftliche Forschungsanwendungen

Natrium-3-((1-(3-Chlorphenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-hydroxy-5-nitrobenzolsulfonat hat mehrere wissenschaftliche Forschungsanwendungen:

Biologische Färbung: Wird als Farbstoff in der Histologie und Zytologie verwendet, um Strukturen in biologischen Geweben hervorzuheben.

pH-Indikator: Wird in der analytischen Chemie als pH-Indikator verwendet, da er seine Farbe in verschiedenen pH-Umgebungen ändert.

Antimikrobielle Studien: Wird auf seine potenziellen antimikrobiellen Eigenschaften gegen verschiedene Bakterien- und Pilzstämme untersucht.

Antioxidative Forschung: Wird auf seine antioxidativen Eigenschaften und sein Potenzial, freie Radikale abzufangen, untersucht.

Wirkmechanismus

Die Verbindung entfaltet ihre Wirkung hauptsächlich durch ihre Azogruppe und ihre aromatischen Ringe:

Biologische Färbung: Die Azogruppe interagiert mit Zellbestandteilen, was zu einer selektiven Färbung von Geweben führt.

pH-Indikator: Die Verbindung unterliegt strukturellen Veränderungen als Reaktion auf pH-Variationen, was zu Farbänderungen führt.

Antimikrobielle Wirkung: Die Verbindung stört mikrobielle Zellwände und hemmt die Enzymaktivität, was zum Zelltod führt.

Antioxidative Wirkung: Die Verbindung spendet Elektronen, um freie Radikale zu neutralisieren, wodurch oxidative Schäden an Zellen verhindert werden.

Wirkmechanismus

The compound exerts its effects primarily through its azo group and aromatic rings:

Biological Staining: The azo group interacts with cellular components, leading to selective staining of tissues.

pH Indicator: The compound undergoes structural changes in response to pH variations, resulting in color changes.

Antimicrobial Action: The compound disrupts microbial cell walls and inhibits enzyme activity, leading to cell death.

Antioxidant Action: The compound donates electrons to neutralize free radicals, preventing oxidative damage to cells.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Natrium-4-((2-Hydroxy-1-naphthyl)azo)benzolsulfonat: Ein weiterer Azofarbstoff, der in der biologischen Färbung und als pH-Indikator verwendet wird.

Natrium-2-((4-Nitrophenyl)azo)-1-naphthol-4-sulfonat: Bekannt für seine Verwendung beim Färben von Textilien und als pH-Indikator.

Natrium-4-((4-Nitrophenyl)azo)benzolsulfonat: Wird in der analytischen Chemie aufgrund seiner kolorimetrischen Eigenschaften verwendet.

Einzigartigkeit

Natrium-3-((1-(3-Chlorphenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-hydroxy-5-nitrobenzolsulfonat ist aufgrund seiner spezifischen strukturellen Merkmale einzigartig:

Chlorphenylgruppe: Verbessert seine antimikrobiellen und antioxidativen Eigenschaften.

Pyrazolring: Trägt zu seiner Stabilität und Reaktivität in verschiedenen chemischen Reaktionen bei.

Nitro- und Sulfonatgruppen: Bieten zusätzliche Stellen für chemische Modifikationen und verbessern seine Wasserlöslichkeit.

Eigenschaften

CAS-Nummer |

84912-12-9 |

|---|---|

Molekularformel |

C16H11ClN5NaO7S |

Molekulargewicht |

475.8 g/mol |

IUPAC-Name |

sodium;3-[[1-(3-chlorophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]-4-hydroxy-5-nitrobenzenesulfonate |

InChI |

InChI=1S/C16H12ClN5O7S.Na/c1-8-14(16(24)21(20-8)10-4-2-3-9(17)5-10)19-18-12-6-11(30(27,28)29)7-13(15(12)23)22(25)26;/h2-7,14,23H,1H3,(H,27,28,29);/q;+1/p-1 |

InChI-Schlüssel |

HBSUOVGJEQNENL-UHFFFAOYSA-M |

Kanonische SMILES |

CC1=NN(C(=O)C1N=NC2=C(C(=CC(=C2)S(=O)(=O)[O-])[N+](=O)[O-])O)C3=CC(=CC=C3)Cl.[Na+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![13-phenyl-8,12-dithia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaen-16-one](/img/structure/B12713485.png)

![zinc;5-chloro-4-[cyclohexyl(methyl)amino]-2-(trifluoromethyl)benzenediazonium;tetrachloride](/img/structure/B12713498.png)